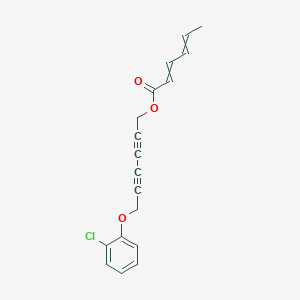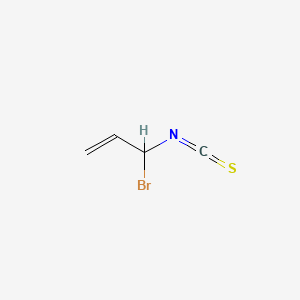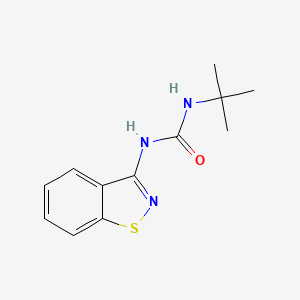
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is a complex organic compound that features a benzenamine core substituted with a sulfonyl group attached to a 1-methyl-4-nitro-1H-imidazol-5-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-methylimidazole to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The final step involves the coupling of the sulfonated imidazole derivative with benzenamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different sulfonyl derivatives.
Substitution: The benzenamine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines and imidazole derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methoxy group instead of the nitro-imidazole moiety.
Benzenamine, 3,4-dimethyl-: Features two methyl groups on the benzene ring.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge linking two benzenamine units.
Uniqueness
Benzenamine, 4-((1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is unique due to the presence of the nitro-imidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
108655-46-5 |
|---|---|
Fórmula molecular |
C10H10N4O4S |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylaniline |
InChI |
InChI=1S/C10H10N4O4S/c1-13-6-12-9(14(15)16)10(13)19(17,18)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 |
Clave InChI |
HRFJEMGICXXZRW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)





![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

